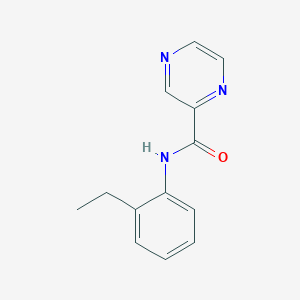

N-(2-乙基苯基)-2-吡嗪甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of N-(2-ethylphenyl)-2-pyrazinecarboxamide and related compounds typically involves condensation reactions of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones, followed by further reactions with electrophilic and nucleophilic reagents. These processes yield a variety of substituted pyrazinecarboxamides with potential antimicrobial and growth inhibition activities. For instance, the condensation of pyrazine-2,3-dicarboxylic acid anhydride with aminoacetophenones gives the corresponding N-(acetylphenyl)pyrazine-2-carboxamide, which can further react to produce more complex derivatives (El-Wahab et al., 2006).

Molecular Structure Analysis Molecular structure and vibrational frequencies of N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives have been extensively studied using techniques like FT-IR, FT-Raman, and quantum chemical calculations. These studies reveal details about molecular vibrations, molecular electrostatic potential maps, and reactive sites for electrophilic and nucleophilic attacks. For example, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide's structure and reactive properties were characterized through molecular dynamics simulations and DFT calculations, providing insights into its stability and reactivity (Ranjith et al., 2017).

Chemical Reactions and Properties The reactivity of N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives is highlighted by their potential in various chemical reactions, including Michael addition and reactions with electrophilic (carbonyl group, bromine) and nucleophilic (malononitrile, hydrazine) reagents. These reactions lead to diverse compounds with pronounced antimicrobial activities and growth inhibition effects, especially against Leuconostoc sp. (El-Wahab et al., 2006).

Physical Properties Analysis The physical properties of N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives, including their vibrational modes, have been thoroughly investigated using spectroscopic methods. These studies not only offer insights into the molecular structure but also facilitate the identification of functional groups and reactive centers within the molecules. Such detailed analyses contribute to understanding the molecule's behavior in different environments and its interactions with other molecules (Ranjith et al., 2017).

Chemical Properties Analysis The chemical properties of N-(2-ethylphenyl)-2-pyrazinecarboxamide derivatives, including their reactivity and stability, are closely linked to their molecular structure. The analysis of natural bond orbitals, molecular electrostatic potential maps, and Fukui functions provides valuable information on the molecule's stability, charge delocalization, and potential reactive sites for further chemical transformations. Such studies are crucial for designing molecules with desired reactivity and stability for specific applications (Ranjith et al., 2017).

科学研究应用

乙烯生物合成抑制

N-(2-乙基苯基)-2-吡嗪甲酰胺衍生物,包括吡嗪酰胺,已被发现可抑制拟南芥中的乙烯生物合成。这一发现可能会被用于通过抑制果实成熟和花朵衰老来减少收获后损失,从而延长其保质期。抑制机制涉及抑制 1-氨基环丙烷-1-羧酸氧化酶 (ACO),这是乙烯形成最后一步中负责的酶。这一发现为将此类衍生物用作植物代谢调节剂,尤其是在乙烯生物合成中,提供了可能性 (Sun 等人,2017)。

配位化合物中的超分子组装

对 N-(3-卤代苯基)-2-吡嗪甲酰胺配体及其汞(II)配合物的研究揭示了在相邻卤代苯基和吡嗪环之间形成卤键合子基团的强烈趋势。这种卤键合相互作用显著影响了这些配合物的超分子组装,可能导致在配位晶体工程学中的应用。此类相互作用证明了卤键合在所得化合物的结构基序和配位几何中的作用 (Khavasi 和 Azhdari Tehrani,2013)。

光谱表征和反应性质

N-(3-碘-4-甲基苯基)吡嗪-2-甲酰胺的光谱表征提供了对其分子结构和反应性质的见解。分子静电势图和福井函数计算揭示了分子中最具反应性的位点,为化学合成和药物设计提供了有价值的信息。此类研究有助于我们了解分子反应性和稳定性,这对开发新材料和药物化合物至关重要 (Ranjith 等人,2017)。

属性

IUPAC Name |

N-(2-ethylphenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-2-10-5-3-4-6-11(10)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQPFPYKSRDMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)pyrazine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(difluoromethoxy)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570027.png)

![4-(1-azepanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5570038.png)

![1-[2-(2-butyl-4-methyl-3-oxopiperazin-1-yl)-2-oxoethyl]-2-methylquinolin-4(1H)-one](/img/structure/B5570046.png)

![N-[5-chloro-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5570060.png)

![N-(4-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5570071.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5570078.png)

![6-{[4-(4-methoxy-2-pyrimidinyl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5570085.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5570093.png)

![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5570108.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5570143.png)